Herquline A -

Herquline A

Catalog Number: EVT-10946046
CAS Number:
Molecular Formula: C19H27N2O2+
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Herquline A(1+) is a tertiary ammonium ion that is the conjugate acid of herquline A resulting from the protonation of the tertiary amino group; Major species at pH 7.3. It is a conjugate acid of a herquline A.
Overview

Herquline A is a complex alkaloid that was first isolated from a fungus. It is characterized by a highly strained bowl-shaped pentacyclic structure, which contributes to its intriguing biological activities. Despite its potential, Herquline A remains a challenging synthetic target, with no total synthesis achieved to date. Research efforts have focused on synthesizing derivatives such as 1-hydroxyherquline A as a precursor for further studies and potential applications in medicinal chemistry .

Source and Classification

Herquline A is classified as a natural product derived from fungal sources, specifically from the genus Herquline, which has been linked to various bioactive compounds. Its structural classification as a pentacyclic alkaloid places it among other significant alkaloids known for their diverse biological activities, including antimicrobial and anticancer properties .

Synthesis Analysis

Methods

The synthesis of Herquline A has proven to be particularly difficult due to its complex structure. Recent efforts have focused on the synthesis of 1-hydroxyherquline A, which serves as an important intermediate. The synthetic route typically involves several key steps:

  1. Starting Materials: The synthesis often begins with a tetracyclic ketone precursor.
  2. Reduction: This precursor is reduced to an alcohol.
  3. Epoxide Introduction: An epoxide group is introduced through specific reactions.
  4. Aza-Michael Addition: This step involves forming a bond between nitrogen and carbon to close the final ring structure.

Despite these advancements, attempts to convert 1-hydroxyherquline A into Herquline A have not been successful due to steric hindrance within the compound's structure, indicating the need for novel synthetic strategies .

Technical Details

The synthesis of 1-hydroxyherquline A was detailed in research conducted by Sunkyu Han and colleagues, where they utilized various chemical transformations including protecting group strategies and selective reductions. Their findings highlight the challenges associated with achieving the desired transformations due to the compound's unique steric environment .

Molecular Structure Analysis

Structure

Herquline A features a pentacyclic framework that is notably strained, contributing to its reactivity and biological activity. The specific arrangement of carbon and nitrogen atoms within this framework is crucial for its function.

Data

The molecular formula of Herquline A is C₁₄H₁₅N, with a molecular weight of approximately 213.28 g/mol. The compound's unique structural features include multiple stereocenters and a bowl-like shape that influences its interactions with biological targets .

Chemical Reactions Analysis

Herquline A undergoes various chemical reactions that are influenced by its structural characteristics:

  • Reductions: The compound can participate in reduction reactions, although these can be challenging due to steric hindrance.
  • Rearrangements: The complex nature of its structure allows for potential rearrangements under specific conditions.

Research has shown that intermediates formed during the synthesis of Herquline A can exhibit varying stability and reactivity, which must be carefully managed during synthetic efforts .

Physical and Chemical Properties Analysis

Physical Properties

Herquline A is typically characterized by:

  • Appearance: It may appear as a crystalline solid or powder.
  • Solubility: Solubility data are not extensively documented but may vary based on solvent polarity.

Chemical Properties

Key chemical properties include:

  • Stability: The compound's stability can be affected by environmental factors such as light and temperature.
  • Reactivity: Its strained structure suggests high reactivity in certain chemical environments.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize Herquline A and its derivatives during synthesis .

Applications

Herquline A has potential applications in various scientific fields:

  • Medicinal Chemistry: Due to its bioactive properties, research into Herquline A could lead to new therapeutic agents for treating diseases such as cancer or infections.
  • Natural Product Research: The study of Herquline A contributes to the broader understanding of fungal metabolites and their pharmacological potential.

Ongoing research aims to explore these applications further, particularly through synthetic advancements that may enable more comprehensive studies on Herquline A's biological effects .

Historical Context and Discovery of Herquline A

Initial Isolation and Taxonomic Origins in Penicillium herquei

Herquline A was first isolated in 1979 from the filamentous fungus Penicillium herquei Fg-372, discovered in soil samples collected from Japan's Saitama Prefecture. Researchers identified this compound as a novel alkaloid during systematic screening of microbial metabolites for biological activity. The producing strain was cultivated in carefully controlled fermentation conditions, with the alkaloid subsequently extracted from the culture broth through solvent extraction and purified via silica gel chromatography [1] [4]. Initial characterization revealed an intriguing molecular formula of C₁₉H₂₆N₂O₂, established through elemental analysis and high-resolution mass spectrometry. Early biological screening demonstrated that while herquline A lacked antimicrobial properties, it exhibited significant inhibition of adenosine diphosphate-induced blood platelet aggregation, suggesting potential cardiovascular applications [1]. This discovery positioned herquline A as a structurally unique piperazine alkaloid within the fungal natural product landscape.

Table 1: Initial Characterization Data for Herquline A (1979)

PropertyCharacterizationMethodology
Producing OrganismPenicillium herquei Fg-372Microbial fermentation
Molecular FormulaC₁₉H₂₆N₂O₂Elemental analysis, HRMS
Biological ActivityPlatelet aggregation inhibitionIn vitro ADP-induced assay
Extraction MethodSolvent extractionCulture broth processing
PurificationSilica gel chromatographyFractional elution

Chronological Evolution of Structural Characterization Efforts

The structural elucidation of herquline A represents a significant achievement in natural product chemistry, spanning several decades of iterative refinement. Initial characterization in 1979 provided only basic structural information, establishing its molecular formula and identifying it as a reduced piperazine alkaloid without detailed stereochemical assignment [1]. The complete structural complexity remained obscured until advanced spectroscopic techniques became available. By 1996, the discovery of herquline B provided crucial comparative data that facilitated reinterpretation of herquline A's structure [4]. However, the definitive structural breakthrough came through X-ray crystallographic analysis in the 2010s, which revealed an extraordinary pentacyclic framework (6-9-6-5-6 ring system) with multiple stereogenic centers [2] [7]. This analysis confirmed that herquline A contained a highly constrained bowl-shaped architecture resulting from a C3-C3' biaryl linkage between reduced tyrosine units, an N-methylated piperazine core, and an additional pyrrolidine ring formed through C2-N10' fusion [2] [4]. The structure revision was further supported by extensive 2D NMR studies that resolved the compound's intricate stereochemistry and strain distribution.

Table 2: Timeline of Structural Characterization Advances

YearKey AdvancementAnalytical Techniques
1979Initial isolation and basic characterizationElemental analysis, MS, basic NMR
1996Structural reinterpretation following herquline B isolationComparative NMR, HRMS
2016Complete stereochemical assignmentAdvanced 2D NMR (COSY, NOESY, HMBC)
2018-2019Total synthesis confirmationX-ray crystallography of synthetic intermediates

Comparative Analysis With Related Piperazine Alkaloids

The herquline family comprises three structurally related metabolites: herqulines A, B, and C, each exhibiting distinct structural modifications that influence their chemical and biological properties. Herquline B, discovered in 1996, shares the pentacyclic core of herquline A but differs through the absence of the N-methyl group and variations in reduction states of the cyclohexanone rings [1] [4]. Herquline C was identified later as a biosynthetic intermediate and synthetic precursor that thermally equilibrates to herquline B, establishing a dynamic relationship between these congeners [4] [7].

Biologically, herquline A demonstrates approximately 10-fold greater potency in platelet aggregation inhibition compared to herquline B, underscoring the significance of the N-methyl group for bioactivity [4]. Additionally, herquline A exhibits antiviral properties against influenza virus that are not observed in herquline B, suggesting structure-specific interactions with viral targets [4]. When compared to other fungal piperazine alkaloids such as mycocyclosin and piperazinomycin, herqulines display substantially greater structural complexity through their additional ring fusions and stereochemical density [5]. The C3-C3' biaryl linkage in herqulines contrasts with the diphenyl ether bridge in piperazinomycin, while their reduced piperazine core differs from the diketopiperazine in mycocyclosin [2].

Table 3: Comparative Analysis of Herquline Congeners

PropertyHerquline AHerquline BHerquline C
Molecular FormulaC₁₉H₂₆N₂O₂C₁₈H₂₄N₂O₂C₁₈H₂₄N₂O₂
N-MethylationPresentAbsentAbsent
Reduction StateFully saturated pyrrolidineEnone functionalityDienone system
Platelet Aggregation Inhibition+++ (IC₅₀ ~15 μM)+ (IC₅₀ ~150 μM)Not reported
Antiviral ActivityInfluenza A inhibitionInactiveNot tested
Structural StabilityStableStableEquilibrates to herquline B

Properties

Product Name

Herquline A

IUPAC Name

(2S,3R,7R,8R,14S,17S)-15-methyl-1-aza-15-azoniapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione

Molecular Formula

C19H27N2O2+

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C19H26N2O2/c1-20-9-14-8-12-3-5-17(23)18-15-7-11(2-4-16(15)22)6-13(20)10-21(14)19(12)18/h7,12-15,18-19H,2-6,8-10H2,1H3/p+1/t12-,13+,14+,15+,18+,19+/m1/s1

InChI Key

UFKNDVKQCSBIQE-OCANJJRCSA-O

Canonical SMILES

C[NH+]1CC2CC3CCC(=O)C4C3N2CC1CC5=CC4C(=O)CC5

Isomeric SMILES

C[NH+]1C[C@@H]2C[C@H]3CCC(=O)[C@H]4[C@H]3N2C[C@@H]1CC5=C[C@H]4C(=O)CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.